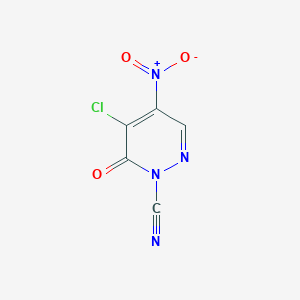
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with chloro, nitro, oxo, and cyano groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions.
Chlorination: Introduction of the chloro group using chlorinating agents.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Oxidation: Introduction of the oxo group through oxidation reactions.
Cyanation: Introduction of the cyano group using cyanating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Reduction: Formation of 5-chloro-4-amino-6-oxopyridazine-1(6H)-carbonitrile.
Substitution: Formation of various substituted pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the chloro group.
5-Chloro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the nitro group.
5-Chloro-4-nitropyridazine-1(6H)-carbonitrile: Lacks the oxo group.
Uniqueness
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is unique due to the presence of all four substituents (chloro, nitro, oxo, and cyano) on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C5HClN4O3 |
|---|---|
Poids moléculaire |
200.54 g/mol |
Nom IUPAC |
5-chloro-4-nitro-6-oxopyridazine-1-carbonitrile |
InChI |
InChI=1S/C5HClN4O3/c6-4-3(10(12)13)1-8-9(2-7)5(4)11/h1H |
Clé InChI |
FAJOHJDJSYWYPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=O)C(=C1[N+](=O)[O-])Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


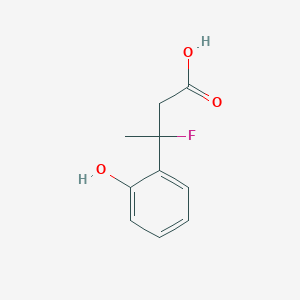
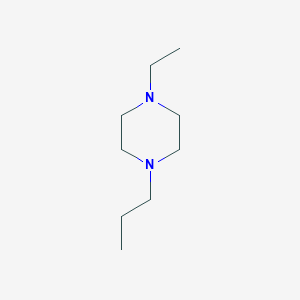

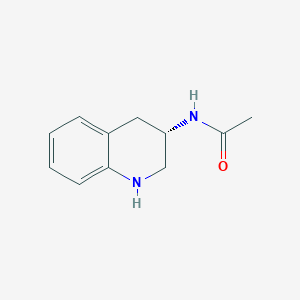

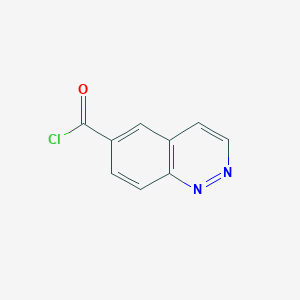
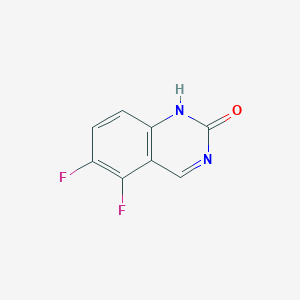
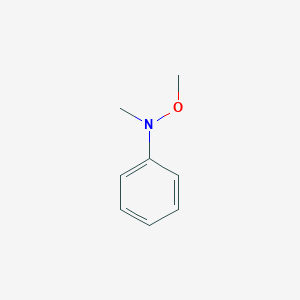
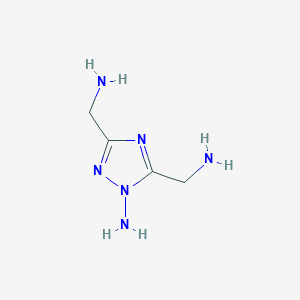
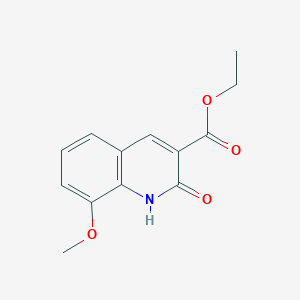
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
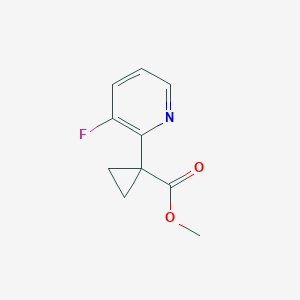
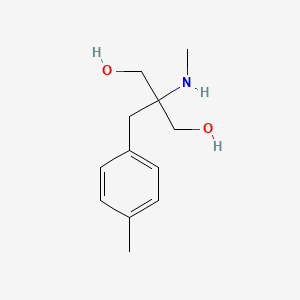
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
